Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-
Description
"Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-" is a complex polycyclic ether-alcohol characterized by an 11-membered oxacycloundecin ring system fused to two benzene rings. Key structural features include:
- A partially hydrogenated core (5,8,9,10-tetrahydro) enhancing conformational flexibility.
- Substituents: 12-methoxy and 7-methyl groups, which influence electronic and steric properties.
- 6E configuration, indicating a trans-geometry double bond critical for molecular interactions.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10E)-17-methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol |
InChI |
InChI=1S/C20H22O3/c1-14-6-5-7-15-13-16(22-2)10-11-19(15)23-20-9-4-3-8-17(20)18(21)12-14/h3-4,8-13,18,21H,5-7H2,1-2H3/b14-12+ |
InChI Key |
HTBHGFMQQGVRCT-WYMLVPIESA-N |
Isomeric SMILES |
C/C/1=C\C(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O |
Canonical SMILES |
CC1=CC(C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- typically involves multi-step organic reactions. The process begins with the formation of the dibenzoxacycloundecin core through cyclization reactions. Subsequent steps involve the introduction of methoxy and methyl groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.
Scientific Research Applications
Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and bioactivities of related compounds:
Key Observations:
- Substituent Effects: Methoxy Groups: The 12-OMe in the target may enhance lipophilicity compared to hydroxylated natural analogs (e.g., bauhinoxepin A) . Halogenation: Chloro (Cl) and trifluoromethyl (CF3) substituents in analogs improve antibacterial potency by modulating electron density .
- Stereochemistry : The (6E) configuration in the target could enforce a planar conformation, akin to rigidified dibenzoxepins with double bonds (e.g., ), enhancing target selectivity .
Biological Activity
Dibenz[b,j]oxacycloundecin-5-ol, specifically the derivative 5,8,9,10-tetrahydro-12-methoxy-7-methyl-, (6E)-, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a dibenzoxacycloundecin structure, characterized by a fused ring system that contributes to its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that dibenz[b,j]oxacycloundecin derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that dibenzoxacycloundecins possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways.
The mechanisms by which dibenz[b,j]oxacycloundecin derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Certain derivatives act as enzyme inhibitors, disrupting metabolic processes in target organisms.
- Interaction with Cellular Receptors : The compounds may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
Antimicrobial Activity
A study focusing on the antimicrobial efficacy of dibenz[b,j]oxacycloundecins revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate promising antimicrobial potential against both bacterial and fungal pathogens.
Anticancer Activity
In vitro studies have assessed the anticancer effects of dibenz[b,j]oxacycloundecin derivatives on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.3 | Inhibition of proliferation |
The data suggest that these compounds can effectively inhibit cancer cell growth through multiple mechanisms.
Anti-inflammatory Effects
Research into the anti-inflammatory properties showed that dibenz[b,j]oxacycloundecins can reduce the production of pro-inflammatory cytokines in activated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 60 |
This highlights the compound's potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
